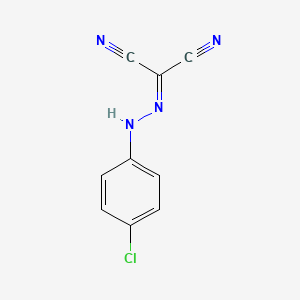

Carbonylcyanide 4-chlorophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.

Aplicaciones Científicas De Investigación

Inhibition in Bacterial Membranes

Carbonylcyanide 4-chlorophenylhydrazone (CCCP) acts as an inhibitor in bacterial membranes, affecting the transport processes. For instance, it inhibits lactose and amino acid transport in Escherichia coli and Staphylococcus aureus by blocking sulfhydryl groups in membrane proteins (Kaback et al., 1974).

Interaction with Photosynthetic Processes

CCCP also interacts with photosynthetic processes in plants. It inhibits both photosynthetic phosphorylation and photoreduction of O2 in isolated chloroplasts. This effect is evident across various cyclic and non-cyclic systems, indicating its broad impact on photosynthetic mechanisms (De Kiewiet et al., 1965).

Influence on Membrane Protein Assembly

Research has shown CCCP's role in membrane protein assembly in photosynthetic bacteria. For example, it can block the export of certain proteins and pigments, hindering the formation of functional photosynthetic apparatus in Rhodobacter capsulatus (Dierstein & Drews, 1986).

Impact on Mitochondrial Homeostasis in Aquatic Animals

A study revealed that CCCP can induce oxidative stress in mitochondria, disrupt mitochondrial fission and fusion, and trigger mitophagy in the liver of Megalobrama amblycephala, an aquatic animal. This shows CCCP's significant impact on mitochondrial homeostasis (Zhang et al., 2021).

Applications in Plant Bioelectrochemistry

In soybean plants, CCCP induces fast action potentials and affects electrical signaling, demonstrating its influence on plant bioelectrochemistry. It affects membrane potential, impacts photosynthesis, and alters the plant's overall maturation process (Labady et al., 2002).

Role in Cellular Responses to Radiation

CCCP has been studied in the context of radiation biology, where it influences the survival of irradiated cultured malignant cells, particularly under varying pH conditions. Its properties as a proton conductor make it a critical agent in understanding cellular responses to radiation (Haveman, 1980).

Propiedades

Número CAS |

946-76-9 |

|---|---|

Nombre del producto |

Carbonylcyanide 4-chlorophenylhydrazone |

Fórmula molecular |

C9H5ClN4 |

Peso molecular |

204.61 g/mol |

Nombre IUPAC |

2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |

InChI |

InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |

Clave InChI |

LLQAOIITXFNWED-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN=C(C#N)C#N)Cl |

SMILES canónico |

C1=CC(=CC=C1NN=C(C#N)C#N)Cl |

Otros números CAS |

946-76-9 |

Sinónimos |

carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)